![molecular formula C15H24N2O2 B1673957 Hydroxylupanine CAS No. 15358-48-2](/img/structure/B1673957.png)
Hydroxylupanine
Overview
Description
Hydroxylupanine is a quinolizidine alkaloid (QA) found within the genus Lupinus . It is a secondary metabolite synthesized by plants from lysine, for defense against pathogens and other predators .
Synthesis Analysis
The synthesis of this compound is species-specific and organ-specific . The main derivative of this compound is 13-hydroxylupanine, which is the precursor of a large number of esters . The onset of de novo QA biosynthesis occurs after the metabolization of seed QA during germination .
Molecular Structure Analysis
This compound has a molecular formula of C15H24N2O2 and a molecular weight of 264.3633 . The IUPAC Standard InChI is InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2
.
Scientific Research Applications
Alkaloid Profile and Antimicrobial Activity
Hydroxylupanine, as part of the alkaloid profile of Lupinus angustifolius, has been identified through gas chromatography-mass spectrometry (GC-MS) analysis. This study found that 13α-Hydroxylupanine was a major alkaloid in the aerial parts of L. angustifolius. The alkaloid extract exhibited significant antibacterial and antifungal activities against various bacteria and fungi, including B. subtilis, S. aureus, P. aeruginosa, and moderately against C. albicans and C. krusei (Erdemoglu, Ozkan, & Tosun, 2007).
Enzymatic Synthesis and Biochemical Applications
A tigloyl-CoA: 13-hydroxylupanine O-tigloyl-transferase enzyme was identified in Lupinus albus seedlings. This enzyme specifically catalyzes the transfer of an acyl group to 13-hydroxylupanine, indicating its role in the biosynthesis of quinolizidine alkaloids. This finding is significant for understanding the biochemical pathways and potential applications in synthesizing specific alkaloid derivatives (Wink & Hartmann, 2004).
Stereostructural Studies
Research on the stereostructure of various this compound compounds has been conducted to understand their chemical properties better. For instance, a study on 17-Hydroxylupanine and its perchlorate provided insights into the structural characteristics and potential pharmaceutical applications of these compounds (Thiel, Boczoń, & Wysocka, 2000).
Alkaloid Content in Seeds
The content of this compound and other quinolizidine alkaloids in seeds of lupin genotypes has been analyzed to understand their variation and potential implications for food and agricultural use. This research helps in selecting specific lupin varieties for different applications based on their alkaloid profile (Boschin et al., 2008).
Bioactive Compound Studies
Studies on bioactive compounds from various plant species have identified this compound as an effective component against certain medical conditions. For instance, research on Leontice kiangnanensis showed that this compound and related alkaloids have potential therapeutic applications (Mao, 2001).
Dimeric Forms and Chemical Analysis
Research has also been conducted on the unexpected dimeric forms of this compound, providing novel insights into the chemical properties and potential applications of these compounds in various fields (Kurek, Jasiewicz, & Katrusiak, 2017)
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 13-Hydroxylupanine is the enzyme 13-hydroxylupinine O-tigloyltransferase . This enzyme belongs to the family of transferases, specifically those acyltransferases transferring groups other than aminoacyl groups . It plays a crucial role in the enzymatic synthesis of quinolizidine alkaloid esters .
Mode of Action
13-Hydroxylupanine interacts with its target enzyme, 13-hydroxylupinine O-tigloyltransferase, by serving as a substrate . The enzyme catalyzes the chemical reaction involving (E)-2-methylcrotonoyl-CoA and 13-hydroxylupanine, resulting in the formation of CoA and 13-(2-methylcrotonoyl)oxylupanine .
Biochemical Pathways
The interaction of 13-Hydroxylupanine with its target enzyme is part of the broader biochemical pathway of quinolizidine alkaloid biosynthesis . This pathway involves the enzymatic synthesis of quinolizidine alkaloid esters, a class of compounds that includes 13-Hydroxylupanine .
Result of Action
13-Hydroxylupanine has been reported to block ganglionic transmission, decrease cardiac contractility, and contract uterine smooth muscle . These effects are likely the result of its interaction with the 13-hydroxylupinine O-tigloyltransferase enzyme and its role in the biosynthesis of quinolizidine alkaloid esters .
properties
IUPAC Name |
12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYKIBAJVKEZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934782 | |
Record name | 13-Hydroxyspartein-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15358-48-2 | |
Record name | Hydroxylupanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 13-Hydroxyspartein-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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